molecular formula C11H18N2O B12625150 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one CAS No. 918428-12-3

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one

Cat. No.: B12625150
CAS No.: 918428-12-3
M. Wt: 194.27 g/mol
InChI Key: RUQHZRZRHJYOPN-UHFFFAOYSA-N
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Description

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of enaminones, which are compounds containing both an enamine and a ketone functional group. These compounds are of significant interest in organic and pharmaceutical chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexanone derivative with a dimethylamino prop-2-en-1-yl group. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with the cyclohexanone derivative under controlled conditions to form the desired enaminone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of γ-aminobutyric acid (GABA) receptors, enhancing their activity and leading to potential anticonvulsant effects. Additionally, it may interact with other enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one
  • 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one

Uniqueness

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one is unique due to its specific cyclohexenone structure combined with the dimethylamino prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

918428-12-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-2-[1-(dimethylamino)prop-2-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C11H18N2O/c1-4-9(13(2)3)11-8(12)6-5-7-10(11)14/h4,9H,1,5-7,12H2,2-3H3

InChI Key

RUQHZRZRHJYOPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C=C)C1=C(CCCC1=O)N

Origin of Product

United States

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